5-(3,4-dimethoxyphenyl)-3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-5-7-15(8-6-13)12-26-14(2)19(23-25-26)20-22-21(29-24-20)16-9-10-17(27-3)18(11-16)28-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPRKOPHDCEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole ring, followed by the introduction of the oxadiazole moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
Compounds 4 and 5 (synthesized in ) share a thiazole-triazole-oxadiazole hybrid structure but replace the dimethoxyphenyl group with halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl). Key differences include:
- Electronic Effects : Halogens (Cl, F) are electron-withdrawing, reducing electron density on the aryl ring compared to methoxy groups. This alters dipole moments and binding interactions in therapeutic targets .
- Biological Activity : Compound 4 (4-chlorophenyl) exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to enhanced lipophilicity and membrane penetration . In contrast, methoxy groups may reduce antimicrobial potency but improve solubility for CNS-targeting applications .
- Crystallography : Both 4 and 5 are isostructural (triclinic, P 1) but show distinct packing due to halogen size differences (Cl vs. Br). The dimethoxyphenyl analogue likely adopts a planar conformation with perpendicular methoxy groups, as seen in related systems .
Analogues with Trifluoromethoxy and Methyl Groups
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine () lacks the triazole moiety but shares a methylphenyl substituent. Its crystal structure reveals N–H···N hydrogen bonding, forming a 3D network. The absence of triazole reduces molecular complexity but retains moderate antifungal activity (IC₅₀: 32 µM against Candida albicans) .
- 5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole () replaces dimethoxyphenyl with a trifluoromethoxy group. The CF₃O group enhances metabolic resistance and electronegativity, contributing to antiviral activity (EC₅₀: 0.8 µM against SARS-CoV-2) .
Analogues with Pyrazole and Thiadiazole Hybrids
Compounds from combine pyrazole and triazolo-thiadiazole motifs. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit antifungal activity via inhibition of lanosterol 14α-demethylase (docking score: −9.2 kcal/mol). The dimethoxyphenyl analogue’s larger substituent may sterically hinder enzyme binding compared to smaller R groups (e.g., methyl) .
Research Findings and Implications
- Electronic and Steric Effects : Methoxy groups enhance solubility but may reduce antimicrobial efficacy compared to halogens. However, they improve blood-brain barrier penetration for neuroactive applications .
- Crystallographic Insights: Isostructural analogues (e.g., 4 and 5) demonstrate that minor substituent changes significantly alter packing and intermolecular interactions, impacting bioavailability .
- Therapeutic Potential: The triazole-oxadiazole hybrid structure is versatile, with halogenated derivatives excelling in antimicrobial roles and methoxy/trifluoromethoxy variants showing promise in antiviral and CNS-targeted drug design .
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a novel chemical entity that integrates both oxadiazole and triazole moieties. This structure has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a wide range of biological activities. These include:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of these heterocycles often enhances antibacterial and antifungal activities.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted for their inhibitory effects on enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression .
- Induction of Apoptosis : Studies suggest that certain derivatives promote apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress—a common factor in cancer development.
Anticancer Activity
A study investigating various oxadiazole derivatives reported significant cytotoxicity against human cancer cell lines such as HeLa and HCT-116. The compound exhibited an IC50 value indicative of potent activity (IC50 < 50 μM) against these cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-... | HeLa | 34 | Apoptosis induction |
| 5-(3,4-Dimethoxyphenyl)-... | HCT-116 | 36 | Caspase activation |
Antimicrobial Activity
Research has demonstrated that triazole and oxadiazole derivatives possess antimicrobial properties against various pathogens. For instance, a related compound showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the low micromolar range .
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to mice with induced tumors. Results indicated a reduction in tumor size by approximately 50% over four weeks of treatment compared to control groups. Histological analysis revealed increased apoptosis in treated tissues.
Case Study 2: Antimicrobial Testing
A series of tests against common bacterial strains showed that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics. This suggests potential for development into a new class of antimicrobial agents.
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm regiochemistry of triazole and oxadiazole rings (e.g., ¹H/¹³C NMR for methoxy and methyl groups) .
- HPLC : Assess purity (>95% required for biological assays) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) .
Advanced: How can crystallographic refinement resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is critical:
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯N) that stabilize the 3D network .
- Disorder Modeling : Refine split positions for flexible substituents (e.g., 4-methylphenyl groups) using PART instructions in SHELXL .
- Validation Tools : Use WinGX to calculate geometric parameters (bond lengths/angles) and generate CIF reports .
Example : In related oxadiazole derivatives, SCXRD confirmed planar oxadiazole rings (mean deviation <0.01 Å) and hydrogen-bonded dimers .
Advanced: How to design molecular docking studies to predict biological activity?
Answer:
- Target Selection : Use enzymes with known structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) or COX-2 (PDB: 1CX2) .
- Ligand Preparation : Optimize the compound’s geometry with Gaussian (DFT/B3LYP) and assign charges via the RESP method .
- Docking Software : AutoDock Vina or GOLD for flexible docking; validate with co-crystallized ligands (RMSD <2.0 Å) .
- Binding Analysis : Focus on π-π stacking (triazole/oxadiazole with Phe residues) and hydrophobic interactions (methyl groups in active sites) .
Case Study : Pyrazole-triazole hybrids showed strong binding to COX-2 (ΔG = −9.2 kcal/mol), correlating with in vitro IC₅₀ values .
Basic: What analytical techniques ensure purity and structural fidelity?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ within 5 ppm error) .
- FT-IR Spectroscopy : Detect functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
- Melting Point Analysis : Compare with literature to identify polymorphs .
Quality Control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%) .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxy/methyl groups to assess steric/electronic effects .
- Biological Assays : Test COX-2 inhibition (IC₅₀ via ELISA) or antifungal activity (MIC against Candida spp.) .
- Computational Models : Build 3D-QSAR using CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .
Key Finding : Trifluoromethyl groups enhance COX-2 selectivity (e.g., celecoxib: IC₅₀ = 40 nM) .
Basic: What intermediates are critical in the synthesis?
Answer:
- Ethyl 5-Arylpyrazole-3-carboxylate : Precursor for oxadiazole formation via hydrazinolysis .
- 4-Amino-1,2,4-triazole-3-thiol : Intermediate for introducing sulfur-containing moieties .
- Benzylated Triazoles : Stabilize the triazole ring during subsequent reactions (e.g., SNAr) .
Handling : Store intermediates under inert atmosphere (N₂) to prevent oxidation .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Answer:
- Solvent Effects : Re-dock with explicit water molecules (e.g., TIP3P model) to account for solvation .
- Conformational Sampling : Use molecular dynamics (MD) simulations (50 ns) to explore binding modes .
- Experimental Validation : Repeat assays with fresh batches to rule out degradation (e.g., HPLC stability check) .
Example : A triazole-oxadiazole derivative showed weaker antifungal activity than predicted due to poor membrane permeability, resolved via logP optimization .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/Cu ratios in CuAAC to minimize byproducts (e.g., 1:1.2 ratio for >85% yield) .
- Microwave Assistance : Reduce reaction time for oxadiazole closure (30 min vs. 12 h conventional) .
- Workup Protocols : Use liquid-liquid extraction (ethyl acetate/water) to isolate polar intermediates .
Scale-Up Example : Phosphorus oxychloride-mediated cyclization achieved 78% yield at 100 g scale .
Basic: How to confirm regioselectivity in triazole and oxadiazole formation?
Answer:
- NOE Spectroscopy : Detect spatial proximity of substituents (e.g., methyl groups on triazole C4 vs. C5) .
- X-ray Crystallography : Unambiguously assign positions (e.g., 1,3,4-oxadiazole vs. 1,2,5-isomer) .
- Chemical Shift Analysis : Compare ¹H NMR of intermediates (e.g., pyrazole C-H at δ 7.2–7.5 ppm) .
Advanced: How to evaluate metabolic stability for in vivo studies?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation products (e.g., O-demethylation) .
- Structural Tweaks : Introduce fluorine or methyl groups to block metabolic hotspots (e.g., para-methoxy → trifluoromethoxy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
